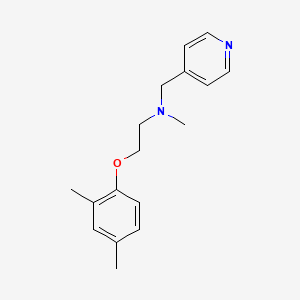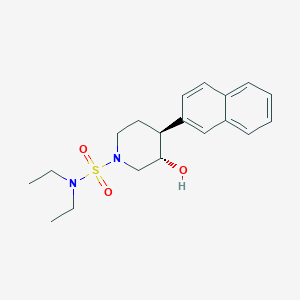
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine, also known as DPPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPPE is a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and neuroprotection.
Wirkmechanismus
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine acts as a selective agonist for the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This compound enhances the activity of the α7 receptor by binding to a specific site on the receptor and stabilizing its open state.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound enhances the activity of the α7 receptor, leading to increased calcium influx and downstream signaling. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have demonstrated that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for more precise modulation of this receptor, without affecting other receptors that may be involved in the same physiological processes. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it more expensive and time-consuming to produce.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of interest is the development of new analogs of this compound that may have improved potency and selectivity for the α7 receptor. Additionally, studies are needed to further elucidate the downstream signaling pathways activated by the α7 receptor and how they may be modulated by this compound.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine has been shown to have potential applications in various areas of scientific research. One of the main areas of interest is its role in the central nervous system, particularly in the modulation of the α7 nicotinic acetylcholine receptor. This compound has been shown to enhance the activity of this receptor, which is involved in various physiological processes such as learning and memory, inflammation, and neuroprotection. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14-4-5-17(15(2)12-14)20-11-10-19(3)13-16-6-8-18-9-7-16/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVJSKDOWAHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN(C)CC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2-fluoro-3-methoxybenzyl)piperazin-1-yl]-2,6-dimethoxypyrimidine](/img/structure/B3813685.png)
![3-(2-fluorophenyl)-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3813693.png)
![5-fluoro-2-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine](/img/structure/B3813700.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3813704.png)

![N,1,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B3813720.png)
![N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3813728.png)

![7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)
![methyl {4-[(8-fluoroquinolin-2-yl)carbonyl]-3-methyl-2-oxopiperazin-1-yl}acetate](/img/structure/B3813758.png)
![6-ethyl-2-morpholin-4-yl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3813768.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3R)-3-fluoropyrrolidin-1-yl]acetamide](/img/structure/B3813787.png)
![1-{5-[(4-cyclopentyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3813793.png)
![1-(diphenylmethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3813797.png)